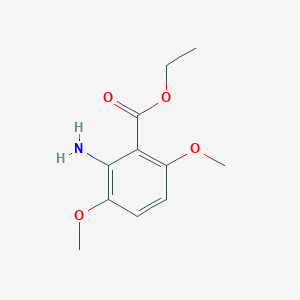

Ethyl 2-amino-3,6-dimethoxybenzoate

Description

Contextualization within Benzoate Chemistry and Aromatic Amines

Ethyl 2-amino-3,6-dimethoxybenzoate is a derivative of benzoic acid, placing it within the broad class of benzoates. Benzoates are esters of benzoic acid and are characterized by a carboxyl group attached to a benzene (B151609) ring. nih.gov They are prevalent in nature and are fundamental in numerous chemical and biological processes. nih.gov The presence of the ethyl ester group in this compound influences its solubility and reactivity, making it a useful intermediate in organic synthesis.

Furthermore, the compound is classified as an aromatic amine due to the amino group (-NH2) directly bonded to the benzene ring. libretexts.org Aromatic amines are a critical class of organic compounds with wide-ranging applications in the synthesis of dyes, pharmaceuticals, and polymers. youtube.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which significantly influences the ring's reactivity towards electrophilic substitution. libretexts.org The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing ester group on the same aromatic scaffold gives this compound its unique chemical character.

Historical Perspective on Related Chemical Scaffolds and their Significance

The history of related chemical scaffolds, particularly anthranilates (2-aminobenzoates), is rich and dates back to the late 19th and early 20th centuries. Methyl anthranilate, a closely related compound, was identified in the mid-1890s as a key component of neroli (orange blossom) oil and was later found in other natural essences like jasmine and tuberose. nadiaberenstein.com This discovery was pivotal for the perfume industry, allowing for the synthetic production of these desirable floral scents. nadiaberenstein.com

Beyond fragrances, anthranilate derivatives have long been recognized for their utility in synthesizing a variety of compounds, including pharmaceuticals. jmb.or.krjmb.or.kr The development of synthetic methods for these scaffolds has been driven by the need for efficient routes to complex molecules. For instance, the simple esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic chemistry labs, often used to create fragrant esters. quora.com The study of these reactions has provided a deep understanding of reaction mechanisms and has been instrumental in the evolution of synthetic organic chemistry.

Overview of Structural Features and their Chemical Relevance

The structure of this compound is characterized by a benzene ring substituted with an ethyl ester group, an amino group, and two methoxy groups. The relative positions of these functional groups are crucial to its reactivity. The amino group at position 2 and the methoxy groups at positions 3 and 6 are all electron-donating groups, which activate the aromatic ring towards electrophilic substitution.

The ethyl ester group, being an electron-withdrawing group, deactivates the ring. The combination of these activating and deactivating effects, along with steric hindrance from the bulky methoxy groups, directs the regioselectivity of chemical reactions. The amino group can act as a nucleophile, while the ester group is susceptible to hydrolysis or amidation. evitachem.com This multifunctional nature allows for a wide range of chemical transformations, making it a versatile intermediate in multistep syntheses.

Current Research Landscape and Emerging Avenues for this compound

Current research continues to explore the synthetic utility of this compound and related compounds. Its structural motifs are found in various biologically active molecules, making it an attractive starting material for drug discovery programs. For example, related aminobenzoate derivatives have been investigated for their potential as anticancer agents. nih.govresearchgate.net

Emerging research focuses on developing novel synthetic methodologies that utilize this scaffold to construct complex heterocyclic systems. The unique arrangement of functional groups allows for intramolecular cyclization reactions, leading to the formation of diverse ring systems that are of interest in medicinal chemistry and materials science. The continued exploration of the reactivity and applications of this compound is expected to open up new avenues for the synthesis of innovative and valuable chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

ethyl 2-amino-3,6-dimethoxybenzoate |

InChI |

InChI=1S/C11H15NO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4,12H2,1-3H3 |

InChI Key |

MMHPKEXVZQGJSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)OC)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 2 Amino 3,6 Dimethoxybenzoate and Its Analogues

Established Synthetic Routes to Ethyl 2-amino-3,6-dimethoxybenzoate

The traditional synthesis of this compound and its analogues relies on a series of well-established chemical transformations. These methods, while effective, often require multiple steps and the use of classical reagents.

Multi-step Synthesis from Precursor Molecules

The synthesis of the target compound typically begins with a suitably substituted benzene (B151609) derivative. A common precursor is 2,6-dimethoxybenzoic acid. mdpi.comdoaj.orgmdpi.com The synthesis of this precursor itself can be a multi-step process, starting from simpler molecules like sodium metal and chlorobenzene (B131634) in a toluene (B28343) solvent. google.com This process involves the formation of sodium phenide, which then reacts with 1,3-dimethoxybenzene (B93181) to produce 2,6-dimethoxy sodium phenoxide. google.com Subsequent carboxylation with carbon dioxide and acidification yields 2,6-dimethoxybenzoic acid. google.com

Another related precursor, 2-amino-3-methoxybenzoic acid methyl ester, can be synthesized from l-valine (B1682139) and methyl iodide, followed by ester hydrolysis. biosynth.com

Role of Nitration and Reduction Strategies

A crucial step in converting a precursor like ethyl 2,3-dimethoxybenzoate to an amino-substituted analogue involves nitration followed by reduction. For instance, the synthesis of ethyl 6-amino-2,3-dimethoxybenzoate is achieved by first nitrating ethyl 2,3-dimethoxybenzoate to introduce a nitro group at the 6-position. prepchem.com This nitro-substituted intermediate is then subjected to reduction, typically through catalytic hydrogenation using a palladium on carbon catalyst, to yield the desired amino group. prepchem.com

Acid-Catalyzed Esterification Approaches

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid. This is commonly achieved through an acid-catalyzed reaction with ethanol (B145695). Sulfuric acid is a frequently used catalyst for this transformation. mdpi.comdoaj.orgnih.gov The reaction involves refluxing the carboxylic acid with an excess of absolute ethanol in the presence of a catalytic amount of sulfuric acid. mdpi.com The progress of the reaction is often monitored by thin-layer chromatography. mdpi.com This method has been shown to produce the desired ester in excellent yield. mdpi.comresearchgate.net

The table below summarizes the key reactions and reagents involved in the established synthetic routes.

| Reaction Step | Reagents and Conditions | Precursor/Intermediate | Product |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Substituted Benzoic Ester | Nitro-substituted Benzoic Ester |

| Reduction | H₂, Pd/C | Nitro-substituted Benzoic Ester | Amino-substituted Benzoic Ester |

| Esterification | Ethanol, H₂SO₄ (catalyst), Reflux | Substituted Benzoic Acid | Ethyl Ester of Substituted Benzoic Acid |

Development of Novel and Efficient Synthetic Protocols

In response to the growing demand for sustainable and efficient chemical processes, researchers are actively developing new synthetic methods for this compound and its analogues. These efforts are centered on the principles of green chemistry and the application of modern catalytic methodologies.

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of complex organic molecules. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, research has focused on developing one-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste generation. researchgate.net The use of biodegradable catalysts, such as saccharose, in aqueous or solvent-free conditions represents a significant advancement in green synthetic chemistry. researchgate.net These approaches aim to improve reaction efficiency, reduce energy consumption, and utilize renewable resources.

Catalytic Methodologies for Functionalization

Modern catalytic methods offer powerful tools for the selective functionalization of aromatic rings. While specific applications to this compound are still emerging, related research shows the potential of these techniques. For instance, the use of palladium, nickel, and copper catalysts in cyanation reactions of halogenated anthranilic acid derivatives demonstrates the power of transition metal catalysis in introducing new functional groups. google.com These catalytic systems, often in the presence of specific ligands, can facilitate reactions that are difficult to achieve through classical methods. The development of heterogeneous catalysts is also a key area of interest, as they can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process.

The table below outlines some of the green and catalytic approaches being explored.

| Approach | Key Features | Potential Advantages |

| Green Chemistry | Use of aqueous media, biodegradable catalysts, one-pot reactions | Reduced waste, lower environmental impact, improved safety |

| Catalytic Methods | Use of transition metal catalysts (e.g., Pd, Ni, Cu), ligand-assisted reactions | High selectivity, mild reaction conditions, access to novel functionalizations |

Asymmetric Synthesis and Chiral Derivatization Strategies

The introduction of chirality into molecules such as this compound is of significant interest, as the biological activity of enantiomers can differ substantially. tcichemicals.com For analogues of this compound, which possess a chiral center, obtaining enantiomerically pure forms is crucial for potential applications in medicinal chemistry and materials science. The two primary approaches to achieve this are direct asymmetric synthesis, which creates a specific enantiomer, and the resolution of a racemic mixture, often through chiral derivatization. libretexts.org While direct asymmetric synthesis is often more efficient by avoiding the loss of 50% of the material, chiral resolution remains a widely used and important technique. wikipedia.org

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a molecule with a defined three-dimensional arrangement directly from achiral or prochiral starting materials. tcichemicals.com For analogues of this compound, several catalytic asymmetric methods represent viable strategies for establishing the desired stereocenter.

One of the most powerful methods for preparing enantioenriched amino acid derivatives is the catalytic asymmetric hydrogenation of prochiral enamides or dehydroamino acid precursors. This transformation is often accomplished using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantioselectivity.

Another significant strategy involves the catalytic asymmetric addition of nucleophiles to imines or imine equivalents. nih.gov For instance, the Mannich-type addition of various nucleophiles to imines is a cornerstone for the synthesis of α-amino acids. nih.gov Furthermore, the development of metal-catalyzed additions of carbon nucleophiles to iminophosphonates has expanded the toolkit for creating α-aminophosphonates, which are structural mimics of α-amino acids. nih.gov

Recent advances have highlighted the use of specific metal-ligand systems for synthesizing unique amino acids:

Copper(I)-Pybox Complexes: These catalysts have been successfully employed in the enantioselective synthesis of α-aminopropargylphosphonates through the addition of terminal alkynes to iminophosphonates, achieving good yields and high enantiomeric excesses. nih.gov

Chiral Ni(II) Complexes: The use of chiral Ni(II) complexes derived from Schiff bases has emerged as a leading methodology for the asymmetric synthesis of a wide variety of tailor-made α-amino acids. nih.gov This approach allows for high diastereoselectivity in reactions such as Michael additions. nih.gov

Iridium Catalysis: Enantio- and diastereoselective iridium-catalyzed allylic substitutions provide another pathway for the asymmetric synthesis of amino acid derivatives. nih.gov

The table below summarizes potential asymmetric strategies applicable to the synthesis of chiral analogues of this compound.

| Methodology | Catalyst/Reagent System | Transformation Type | Potential Application |

|---|---|---|---|

| Catalytic Asymmetric Addition | Copper(I) Triflate with Pybox Ligand | Addition of alkynes to imines | Synthesis of analogues with alkyne side chains |

| Michael Addition | Chiral Ni(II) Schiff Base Complexes | 1,6-conjugate addition | Synthesis of β-substituted amino acid analogues |

| Allylic Substitution | Iridium Complexes with Chiral Ligands | Enantioselective allylation | Introduction of chiral allyl groups |

| Chiral Auxiliary-Mediated Synthesis | Evans Aldol (B89426) Reaction using Chiral Auxiliaries | Diastereoselective aldol reaction | Controlled introduction of two asymmetric centers |

Chiral Derivatization and Resolution Strategies

When a compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), it must be separated into its individual enantiomers through a process called resolution. libretexts.org Since enantiomers have identical physical properties, direct separation is difficult. The most common strategy is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. libretexts.org

Diastereomeric Salt Formation For amino compounds like this compound, a prevalent method is reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. wikipedia.org The differing solubilities of these salts allow for the selective crystallization of one diastereomer. wikipedia.org After separation, the chiral acid (the resolving agent) is removed, typically by treatment with a base, to yield the pure enantiomer of the amine. wikipedia.org The success of this method often depends on finding a suitable resolving agent through empirical screening. wikipedia.org

Kinetic Resolution Kinetic resolution is another powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org Enzyme-catalyzed kinetic resolution is particularly effective, where an enzyme selectively acts on one enantiomer, leaving the other unreacted. rsc.org A significant advantage is the high selectivity often observed. However, a major drawback of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. rsc.org This limitation can be overcome if the unwanted enantiomer can be racemized and recycled back into the process. rsc.org

The table below lists common chiral resolving agents used for the resolution of racemic amines.

| Chiral Resolving Agent | Agent Type | Typical Application |

|---|---|---|

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

| Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

| (-)-Malic Acid | Chiral Acid | Used for the resolution of racemic bases. libretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Used for the resolution of racemic bases. libretexts.org |

Chemical Reactivity, Derivatization, and Mechanistic Studies of Ethyl 2 Amino 3,6 Dimethoxybenzoate

Reactions of the Amino Group

The amino group (-NH₂) attached to the aromatic ring is a primary nucleophilic center and can participate in a variety of chemical reactions. Its reactivity is modulated by the electron-donating methoxy (B1213986) groups, which increase the electron density on the aromatic ring and the amino nitrogen.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group allows it to readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides.

Acylation: In a typical acylation reaction, ethyl 2-amino-3,6-dimethoxybenzoate would react with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) in the presence of a base to yield the N-acylated product. The reaction proceeds through a nucleophilic acyl substitution mechanism. The base is often required to neutralize the acid byproduct (e.g., HCl) and to deprotonate the amino group, increasing its nucleophilicity.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270). This reaction, known as the Hinsberg test for amines, results in the formation of a sulfonamide. The resulting sulfonamide from a primary amine is acidic and soluble in alkali.

| Reaction | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride | Ethyl 2-acetamido-3,6-dimethoxybenzoate | Base (e.g., pyridine), room temperature |

| Sulfonylation | p-Toluenesulfonyl Chloride | Ethyl 2-(p-toluenesulfonamido)-3,6-dimethoxybenzoate | Base (e.g., pyridine), 0°C to room temperature |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). Studies on similarly substituted aminophenyl benzoates have shown that diazotization proceeds normally. cymitquimica.comstackexchange.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents.

Sandmeyer Reactions: Treatment of the diazonium salt with copper(I) salts, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), leads to the formation of the corresponding aryl chloride, aryl bromide, or aryl nitrile, respectively.

Other Transformations: The diazonium group can also be replaced by other functionalities. For instance, treatment with potassium iodide (KI) yields the corresponding aryl iodide. Heating the diazonium salt solution in the presence of water leads to the formation of the corresponding phenol.

| Transformation | Reagent(s) | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl | Ethyl 2-diazonium-3,6-dimethoxybenzoate chloride |

| Sandmeyer (Chloro) | CuCl | Ethyl 2-chloro-3,6-dimethoxybenzoate |

| Sandmeyer (Bromo) | CuBr | Ethyl 2-bromo-3,6-dimethoxybenzoate |

| Sandmeyer (Cyano) | CuCN | Ethyl 2-cyano-3,6-dimethoxybenzoate |

| Iodination | KI | Ethyl 2-iodo-3,6-dimethoxybenzoate |

| Hydroxylation | H₂O, Heat | Ethyl 2-hydroxy-3,6-dimethoxybenzoate |

Condensation Reactions with Carbonyl Compounds

Primary amines, such as this compound, can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. google.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation or by using a dehydrating agent. The electronic nature of the substituents on both the aniline (B41778) and the carbonyl compound can influence the rate and equilibrium of the reaction. For instance, a study on the aldol (B89426) condensation of 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) demonstrated the formation of a curcumin (B1669340) derivative. orientjchem.orgresearchgate.net

| Carbonyl Compound | Product Type | General Conditions |

|---|---|---|

| Benzaldehyde | Imine (Schiff Base) | Acid catalyst (e.g., p-TsOH), reflux in a solvent like toluene (B28343) with a Dean-Stark trap |

| Acetone | Imine (Schiff Base) | Acid catalyst, reflux |

Transformations Involving the Ester Moiety

The ethyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to various transformations.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3,6-dimethoxybenzoic acid, under either acidic or basic conditions. novainterchem.comnovainternational.net

Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester with water in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-promoted hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. The reaction yields the carboxylate salt, which upon acidification, gives the carboxylic acid. researchgate.netguidechem.com

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. icrc.ac.ir For example, reacting this compound with an excess of methanol (B129727) would lead to the formation of mthis compound. This is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

| Reaction | Reagent(s) | Product | General Conditions |

|---|---|---|---|

| Acid Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 2-Amino-3,6-dimethoxybenzoic acid | Reflux |

| Base Hydrolysis | NaOH, then H₃O⁺ | 2-Amino-3,6-dimethoxybenzoic acid | Reflux, followed by acidification |

| Transesterification | Methanol, H⁺ or MeO⁻ | Mthis compound | Reflux |

Amidation and Hydrazinolysis

Amidation: The ester group can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating. The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

Hydrazinolysis: The reaction of this compound with hydrazine (B178648) (H₂NNH₂) would result in the formation of the corresponding acyl hydrazide, 2-amino-3,6-dimethoxybenzohydrazide. Acyl hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds.

| Reaction | Reagent | Product | General Conditions |

|---|---|---|---|

| Amidation | Ammonia | 2-Amino-3,6-dimethoxybenzamide | Heating |

| Hydrazinolysis | Hydrazine | 2-Amino-3,6-dimethoxybenzohydrazide | Reflux in a suitable solvent like ethanol (B145695) |

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the strongly activating amino (-NH₂) and methoxy (-OCH₃) groups, and the deactivating, meta-directing ethyl carboxylate (-COOEt) group. The amino and methoxy groups are ortho, para-directing due to their ability to donate electron density to the ring through resonance. masterorganicchemistry.comrsc.org This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to electrophilic attack compared to unsubstituted benzene (B151609). masterorganicchemistry.com

The directing effects of the substituents are crucial in determining the regioselectivity of substitution reactions. In this compound, the positions ortho and para to the powerful amino and methoxy activating groups are the most likely sites for electrophilic attack. masterorganicchemistry.com However, the steric hindrance from the adjacent substituents and the electronic influence of the deactivating ester group must also be considered when predicting reaction outcomes. fiveable.me

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. The general mechanism involves the attack of an electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu Subsequent deprotonation restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

For this compound, the amino and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comrsc.org The ethyl carboxylate group, being an electron-withdrawing group, is a deactivating and meta-directing group. fiveable.me The interplay of these directing effects determines the position of substitution.

Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para |

| -OCH₃ | Strongly Activating | Ortho, Para |

Given the positions of the existing substituents on the benzene ring of this compound, the C4 and C5 positions are the most probable sites for electrophilic attack. The powerful ortho, para-directing influence of the amino and methoxy groups will likely dominate the weaker meta-directing effect of the ethyl ester group.

Directed functionalization strategies offer a powerful tool for achieving high regioselectivity in C-H bond activation and functionalization, often overriding the inherent directing effects of the substituents. nih.govnih.gov In these methods, a directing group, which is a functional group already present on the substrate, coordinates to a transition metal catalyst and directs it to a specific C-H bond, typically in the ortho position. nih.gov

In the case of this compound, the amino group or a derivative thereof could potentially serve as a directing group. For instance, the amino group can be converted into an amide, which is a well-established directing group for various transition-metal-catalyzed C-H functionalization reactions, including those catalyzed by palladium, rhodium, and ruthenium. nih.gov This strategy allows for the selective introduction of a wide range of functional groups at the position ortho to the directing group.

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.net These reactions have found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netacs.org

The aromatic ring of this compound, if appropriately halogenated or converted to a triflate, could be a substrate for various palladium-catalyzed cross-coupling reactions. For example, a bromo or iodo derivative of the compound could participate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, providing access to a diverse range of derivatives.

The development of palladium precatalysts, such as those based on 2-aminobiphenyl (B1664054) ligands, has improved the efficiency and scope of cross-coupling reactions, even with challenging substrates. nih.gov The presence of the amino group on the this compound backbone could also influence the catalytic activity in such reactions.

Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned transformations are well-established in the field of organic chemistry. Mechanistic studies, often employing techniques such as kinetics, isotopic labeling, and computational chemistry, provide a deeper understanding of the reaction pathways and the factors that control reactivity and selectivity. rsc.orgshu.ac.uk

The mechanism of electrophilic aromatic substitution on this compound would proceed through the formation of a benzenonium ion intermediate. msu.edu The stability of this intermediate is enhanced by the electron-donating amino and methoxy groups, which can delocalize the positive charge through resonance. Quantum chemical studies on substituted benzenes have provided detailed insights into how substituents influence the electronic structure and reactivity of the aromatic ring. rsc.org

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, for example, a Suzuki-Miyaura coupling, typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.net In the oxidative addition step, the palladium(0) catalyst reacts with the aryl halide (or triflate) to form a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. rsc.org The specific ligands on the palladium and the nature of the substituents on the aromatic ring can significantly impact the efficiency of each step in the catalytic cycle.

A Versatile Building Block: The Role of this compound in Complex Molecular Synthesis

This compound is a highly functionalized aromatic compound that holds significant potential as a versatile starting material in organic synthesis. Its structure, featuring an ethyl anthranilate core substituted with two methoxy groups, provides a unique combination of reactive sites—an amine, an ester, and an electron-rich aromatic ring. These features make it a valuable precursor for the construction of a wide array of complex molecules, particularly heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. This article explores the applications of this compound as a strategic building block in modern synthetic methodologies.

Applications of Ethyl 2 Amino 3,6 Dimethoxybenzoate As a Building Block in Complex Molecular Synthesis

The strategic placement of amino, ester, and methoxy (B1213986) groups on the benzene (B151609) ring makes Ethyl 2-amino-3,6-dimethoxybenzoate a prime candidate for constructing diverse molecular architectures. The nucleophilic amino group and the electrophilic ester carbonyl allow for a variety of cyclization and condensation reactions, while the methoxy groups modulate the reactivity of the aromatic ring and can influence the properties of the final products.

The ortho-relationship of the amine and ethyl carboxylate groups is a classic structural motif for the synthesis of fused six-membered heterocycles. This arrangement facilitates intramolecular cyclization reactions, which are fundamental steps in the creation of numerous important heterocyclic systems.

Quinolines are a prominent class of nitrogen-containing heterocycles found in many natural products and synthetic compounds with significant biological activity. The Friedländer annulation is a classic and powerful method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. This compound, as an anthranilate ester, is a suitable precursor for quinolone derivatives, which are a subset of the quinoline family. By reacting with a molecule containing an adjacent active methylene group, it can undergo cyclocondensation to form 4-hydroxyquinoline (B1666331) (2-quinolone) scaffolds.

While direct synthesis of indoles from this specific precursor is less common than quinoline synthesis, pathways can be envisioned. For instance, multi-step sequences involving modification of the ester group followed by cyclization are plausible. The Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, typically uses arylhydrazines and carbonyl compounds nih.gov. However, other modern methods, such as transition-metal-catalyzed cyclizations of substituted anilines, offer potential routes where this building block could be utilized after appropriate functional group manipulation organic-chemistry.org. A one-pot method for synthesizing 2-amino-indole-3-carboxamides has been developed from 2-halonitrobenzenes and cyanoacetamides, highlighting the modularity of indole synthesis nih.gov.

Table 1: General Friedländer-type Synthesis of Quinolones

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 2-Aminoaryl Ketone/Ester | Compound with α-Methylene Carbonyl | Acid or Base Catalysis, Heat | Quinolone/Hydroxyquinoline |

| This compound | Acetic Anhydride | High Temperature | 2,4-Dihydroxyquinoline derivative |

The 1,4-benzodiazepine (B1214927) core is a privileged scaffold in medicinal chemistry, famously associated with a class of tranquilizing drugs. The synthesis of these seven-membered rings often relies on precursors containing the 1,2-diaminobenzene or 2-aminobenzophenone (B122507) motifs. This compound can serve as an excellent starting point for benzodiazepine (B76468) derivatives. For example, acylation of the amino group with an α-amino acid, followed by intramolecular cyclization between the newly introduced amide and the ring's ester function, can yield 1,4-benzodiazepine-dione structures. Alternatively, condensation with α-haloketones followed by cyclization provides another route. A simple pathway to an ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] nih.govderpharmachemica.comdiazepin-2-ylamino)benzoate has been developed involving the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by reduction and cyclization researchgate.netmdpi.com.

Benzoxazine (B1645224) derivatives can also be accessed. These syntheses typically involve the reaction of a 2-aminophenol (B121084) with a carbonyl compound. While the target compound is not a phenol, synthetic transformations could convert the methoxy group to a hydroxyl, thereby opening a pathway to benzoxazine scaffolds researchgate.net.

Beyond the common quinoline and benzodiazepine systems, this compound can be used to construct more complex, fused polycyclic molecules. The reactivity of the primary amine and the ester allows for sequential or domino reactions to build additional rings onto the initial benzene core. For instance, after forming a quinolone ring, the remaining methoxy groups or positions on the newly formed ring can be functionalized to participate in further cyclizations. This strategy can lead to tetracyclic and pentacyclic systems. An example of building complex fused systems is the synthesis of benzo[b]pyrano[2,3-e] nih.govderpharmachemica.comdiazepines, which demonstrates the utility of annulating additional rings onto a core benzodiazepine structure nih.gov.

The synthesis of thiophene (B33073) and thiazole (B1198619) derivatives typically follows well-established pathways that may not directly involve anthranilate esters. The Gewald reaction, a common method for synthesizing 2-aminothiophenes, involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base sciforum.net.

Similarly, the Hantzsch thiazole synthesis, the most common route to this heterocycle, involves the reaction of an α-haloketone with a thioamide derpharmachemica.com. Therefore, this compound is not a typical direct precursor for these specific heterocyclic systems. However, it could be incorporated into a final molecule that contains a thiophene or thiazole ring through multi-step syntheses where the thiophene or thiazole moiety is constructed separately and then coupled with the aminobenzoate derivative or a product derived from it.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity.

This compound, as a substituted anthranilic acid derivative, is an ideal amine component for the Ugi four-component reaction (U-4CR). In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The use of a bifunctional reactant like our title compound opens the door to post-MCR transformations. The Ugi product retains the ester functionality, which can then participate in an intramolecular cyclization to yield complex heterocyclic structures, such as benzodiazepines nih.govresearchgate.netresearchgate.net. This Ugi/post-cyclization strategy is a powerful tool for rapidly assembling libraries of drug-like molecules nih.gov.

Table 2: General Scheme of the Ugi Four-Component Reaction (U-4CR)

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Product |

|---|---|---|---|---|

| R¹-NH₂ | R²-CHO | R³-NC | R⁴-COOH | α-Acylamino Amide |

Natural products are a rich source of inspiration for drug discovery. The synthesis of natural product analogues—molecules that retain the core scaffold of a natural product but have modified peripheral functional groups—is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Aminobenzoates are known building blocks for a variety of microbial natural products researchgate.net. Furthermore, structurally related amino dimethoxyacetophenones have been used as versatile starting materials for the diversity-oriented synthesis of analogues of natural products such as flavones, coumarins, and quinolones mdpi.com. By analogy, this compound is an attractive precursor for creating novel analogues of these and other natural product classes. The dimethoxy substitution pattern is particularly interesting as methoxy groups are prevalent in natural products and can significantly impact biological activity. For example, it could be used to synthesize analogues of 3-aryl-2-quinolones, which are known to have anticancer and antibacterial properties mdpi.com.

Exploration of Ethyl 2 Amino 3,6 Dimethoxybenzoate in Advanced Materials Science

Integration into Polymeric Systems

The unique structure of ethyl 2-amino-3,6-dimethoxybenzoate, featuring a reactive amino group and an ester linkage, makes it a candidate for integration into polymeric systems, either as a monomer for building polymer chains or as a functionalizing agent to impart specific properties to existing polymers.

The primary amino group on the benzene (B151609) ring of this compound allows it to act as a monomer in various polymerization reactions. For instance, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would have ester and methoxy (B1213986) groups as side chains, which could influence their solubility, thermal properties, and interactions with other materials.

This compound can also be used to functionalize existing polymer backbones. mdpi.com For example, polymers containing reactive groups such as acid chlorides or isocyanates can be modified by reacting them with the amino group of the benzoate. nanosoftpolymers.com This process grafts the dimethoxybenzoate moiety onto the polymer side chains, which can significantly alter the surface properties, solubility, and biocompatibility of the parent polymer. nih.gov The incorporation of amino acid-like structures, such as aminobenzoates, into polymer side chains is a known strategy for creating self-assembling structures with antifouling properties. nih.gov

The functionalization of styrene-divinylbenzene copolymers with aminobenzoic acid groups has been shown to create effective adsorbents for removing pollutants from water. researchgate.net This suggests that polymers functionalized with this compound could have potential applications in environmental remediation.

Role in the Design of Functional Organic Materials

The electronic and structural characteristics of this compound make it a promising building block for the design of functional organic materials, including liquid crystals and organic semiconductors.

The rigid aromatic core and the presence of polarizable groups in this compound are features commonly found in liquid crystalline materials. nih.gov By incorporating this molecule into larger structures, such as through the formation of azomethines (Schiff bases), it is possible to synthesize new liquid crystals. The ester and methoxy groups can influence the mesophase behavior and thermal stability of the resulting materials. nih.govtandfonline.com

| Compound | Application | Carrier Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Phenylthienyl derivative with carbazole | OTFT | 1.7 x 10⁻⁵ | 10²–10⁴ |

The methoxy groups on the benzene ring of this compound are electron-donating groups, which can influence the optoelectronic properties of materials it is incorporated into. These groups can increase the highest occupied molecular orbital (HOMO) energy level of a molecule, which in turn affects its ionization potential and charge-transport characteristics.

In the context of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the introduction of such a moiety could be used to tune the bandgap and energy levels of the active materials to optimize device performance. The amino group also provides a site for further chemical modification, allowing for the fine-tuning of these properties.

Self-Assembly and Supramolecular Chemistry Applications

The structure of this compound is conducive to forming non-covalent interactions, which are the basis of self-assembly and supramolecular chemistry. The amino group can act as a hydrogen bond donor, while the ester and methoxy groups can act as hydrogen bond acceptors. These interactions, along with π-π stacking of the aromatic rings, can lead to the formation of well-ordered supramolecular structures.

While the self-assembly of this compound itself has not been reported, studies on similar molecules, such as other aminobenzoate derivatives, have shown their ability to form complex supramolecular architectures like two-dimensional corrugated sheets through extensive hydrogen bonding. The ability to control the self-assembly of molecules is crucial for the bottom-up fabrication of nanomaterials with tailored properties for applications in electronics, sensing, and catalysis.

Despite a comprehensive search for scientific literature, no specific information was found regarding the use of This compound in catalytic applications, ligand design for metal complexes, or organocatalysis as outlined in the requested article structure. The search for its direct applications and for the applications of its derivatives within these specific contexts did not yield any relevant research findings.

Therefore, this article cannot be generated as the required information is not available in the public domain. Further research on this specific compound would be necessary to provide the detailed, scientifically accurate content requested for each section and subsection.

Theoretical and Computational Chemistry Studies of Ethyl 2 Amino 3,6 Dimethoxybenzoate

Electronic Structure and Molecular Orbital Analysis

The electronic nature of a molecule is fundamental to its chemical behavior. The interplay between the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing ethyl carboxylate (-COOEt) group defines the electronic landscape of Ethyl 2-amino-3,6-dimethoxybenzoate.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular geometries, energies, and electronic properties. colostate.edunih.gov DFT calculations for dimethoxybenzene derivatives, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or Def2-TZVP, have shown that these methods provide reliable results balancing accuracy and computational cost. colostate.edulibretexts.org

For this compound, a DFT study would begin by optimizing the molecular geometry to find the lowest energy structure. The presence of both strong (amino) and moderate (methoxy) electron-donating groups on the benzene (B151609) ring significantly increases the electron density of the aromatic system. These groups, particularly when positioned ortho and para to each other, enhance electron delocalization. The ethyl carboxylate group acts as an electron-withdrawing group through resonance and inductive effects.

In related studies of aminobenzoic acid derivatives, DFT calculations have been crucial for understanding structural parameters and electronic distributions. nih.govnih.gov For instance, calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) using the B3LYP/6-311++G(d,p) level of theory helped elucidate the molecule's geometry and the rotational barrier of the amino group. libretexts.org A similar approach for this compound would reveal key bond lengths, bond angles, and dihedral angles, particularly the orientation of the ester and methoxy groups relative to the benzene ring.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Aromatic Compounds

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic properties of amino-thiadiazoles. | libretexts.org |

| B3LYP | 6-311G(d,p) | Molecular orbital computations for pyridine (B92270) derivatives. | nih.gov |

| PBE0, B3LYP | Def2-TZVP, 6-311G(d,p) | Electronic properties and energy calculations of dimethoxybenzene derivatives. | colostate.edu |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. chemscene.com

In this compound, the strong electron-donating amino group and the two methoxy groups would significantly raise the energy of the HOMO, concentrating its electron density on the aromatic ring, particularly at the positions ortho and para to the amino group. Conversely, the electron-withdrawing ester group would lower the energy of the LUMO, with the LUMO likely localized over the carbonyl group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) from the electron-rich amino/methoxy-substituted part of the molecule to the electron-deficient ester group upon electronic excitation. nih.gov

Studies on other amino-substituted aromatic compounds confirm this pattern. For 2-aminobenzimidazole, the HOMO is located over the benzimidazole (B57391) ring, and the HOMO-LUMO transition involves an electron density transfer to the amino group. nih.gov For the title compound, the HOMO is expected to be delocalized across the aminobenzene ring, while the LUMO would be centered on the ethyl carboxylate and the C=C bonds within the ring. The energy gap for dimethoxybenzene derivatives has been calculated to be thermodynamically stable, a property that is advantageous in various applications. colostate.edu

Table 2: Typical FMO Properties for Related Aromatic Systems

| Compound Type | Typical HOMO Energy | Typical LUMO Energy | Typical Energy Gap (eV) | Key Findings | Reference |

|---|---|---|---|---|---|

| Dimethoxybenzene Derivatives | High | Low | ~4-5 eV | Thermodynamically stable. | colostate.edu |

| 2-Amino-3-methyl-5-nitropyridine | - | - | 4.37 | Charge transfer from donor to acceptor groups. | chemscene.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (rotamers) and their relative energies. lumenlearning.com For this compound, the key rotational bonds are those connecting the methoxy groups, the amino group, and the ethyl ester group to the benzene ring.

High-resolution structural studies of related aminobenzoic acid derivatives show that the aromatic backbone can be relatively rigid, which can influence how the molecule interacts with biological targets. nih.govacs.org In crystallographic and computational studies of ethyl 2,6-dimethoxybenzoate (a close analogue lacking the amino group), the two ortho-methoxy groups exert significant steric hindrance, forcing the ethyl ester group to adopt a conformation that is nearly orthogonal to the plane of the aromatic ring. This orientation minimizes steric clash but reduces electronic conjugation between the carbonyl group and the benzene ring. A similar effect would be expected for this compound, where the substituents at positions 2 (amino) and 6 (methoxy) would sterically crowd the ethyl ester at position 1.

Molecular Dynamics (MD) simulations could provide further insight by modeling the molecule's dynamic behavior over time in different environments (e.g., in a solvent or near a biological receptor). MD simulations are used to study how proteins and other biomolecules change shape and interact, and a systematic framework for simulating post-translationally modified amino acids has been developed. nih.gov While specific MD studies on this compound are not available, such a study would illuminate the flexibility of the ethyl and methoxy side chains and the stability of any intramolecular hydrogen bonds, for instance, between the amino group's hydrogens and the oxygen of an adjacent methoxy group.

Prediction of Reactivity and Selectivity

The electronic and steric features elucidated through computational studies allow for the prediction of a molecule's reactivity and selectivity in chemical reactions.

Computational chemistry is instrumental in mapping out the reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. wikipedia.orgresearchgate.net For this compound, the high electron density of the aromatic ring, due to the powerful activating effects of the amino and methoxy groups, makes it highly susceptible to electrophilic aromatic substitution. Computational modeling could predict the most likely site of substitution.

For example, a computational study on the reaction between a metal complex and phenyl diazomethane (B1218177) used an ONIOM model with the mPW1K functional to explore various reaction pathways, demonstrating how steric factors dictate the mechanism. nih.gov Similarly, investigating a potential reaction for the title compound, such as acylation of the amino group or electrophilic attack on the ring, would involve calculating the energy profiles for different approaches of the reacting species. Such studies can reveal whether a reaction is likely to proceed and which product will be favored kinetically versus thermodynamically. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Perspective)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the chemical structure of a series of compounds with their biological activity. nih.govsigmaaldrich.com From a computational perspective, this involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical model that predicts activity.

For a series of aminobenzoic acid derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or antimicrobial effects. nih.govnih.gov Relevant descriptors for this compound would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Steric/Topological Descriptors: Molecular weight, molar refractivity, surface area, and shape indices (e.g., Kier shape indices). sigmaaldrich.com

Hydrophobicity Descriptors: The partition coefficient (log P). nih.gov

A 3D-QSAR study on p-aminobenzoic acid derivatives as potential Alzheimer's inhibitors used Comparative Molecular Field Analysis (CoMFA) to create contour maps, visualizing regions where steric bulk or electrostatic charge positively or negatively impacts activity. researchgate.net A similar study involving this compound and its analogues could guide the design of new, more potent compounds by identifying which structural modifications are most likely to enhance a desired biological effect. researchgate.nettandfonline.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2,6-dimethoxybenzoate |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole |

| 2-Aminobenzimidazole |

| 2-Amino-3-methyl-5-nitropyridine |

| Phenyl diazomethane |

Investigations into Molecular Interactions with Biological Systems Non Clinical Focus

Receptor Binding Studies in Isolated Biochemical Systems

While direct receptor binding studies on Ethyl 2-amino-3,6-dimethoxybenzoate are not extensively documented in publicly available research, its role as a crucial synthetic intermediate has led to the development of numerous derivatives, particularly quinazolinones, which have been the subject of detailed biochemical investigations. These studies provide insight into the molecular interactions of compounds derived from this scaffold with various biological targets, most notably protein kinases.

Research into the biological activity of quinazolinone derivatives has demonstrated their potential as inhibitors of specific kinases, which are key regulators of cellular processes. For instance, a series of 2-substituted quinazolinone derivatives were designed and synthesized for evaluation as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In these studies, the inhibitory activity of the synthesized compounds was assessed against the kinase. One compound, which featured a hydrogen moiety at the R position, exhibited a low inhibition rate of 1.91% at a concentration of 1 µM. However, strategic modifications to this part of the molecule, such as the introduction of methyl, methoxy (B1213986), and halogen groups, led to significantly improved inhibitory activity, with one derivative achieving a 64.95% inhibition rate at the same concentration nih.gov.

The general structure of these quinazolinone derivatives, synthesized from anthranilate precursors like this compound, allows for diverse substitutions that can be fine-tuned to achieve desired binding affinities and selectivities. The exploration of 2-aryl-substituted quinazolines has been a key area of focus, with modifications aimed at optimizing the structural requirements for biological activity mdpi.com. These investigations often involve screening against a panel of kinases to determine potency and selectivity mdpi.com.

The following table summarizes the inhibitory activity of representative quinazolinone derivatives against EGFR tyrosine kinase, illustrating the impact of different substituents on their biochemical activity.

| Compound | R Group | Inhibition Rate (%) @ 1 µM |

| 5a | H | 1.91 nih.gov |

| 5g | Halogen | 64.95 nih.gov |

This table is illustrative and based on findings for quinazolinone derivatives. The specific contribution of the 3,6-dimethoxy substitution pattern from the parent this compound to the final activity would require further dedicated structure-activity relationship studies.

Design of Chemical Probes for Biochemical Research

This compound serves as a valuable scaffold in the design and synthesis of chemical probes for biochemical research. Its chemical structure, featuring an amine and an ester group on a dimethoxy-substituted benzene (B151609) ring, makes it an ideal starting material for the construction of more complex heterocyclic systems with diverse biological activities. The primary application of this compound in probe design is as a precursor to quinazolinone-based molecules, which have shown utility as inhibitors for various enzymes, particularly protein kinases.

The design strategy often involves the cyclization of the anthranilate core with other reagents to form the quinazolinone skeleton. This scaffold can then be further functionalized at various positions to create a library of compounds for screening against biological targets. For example, the synthesis of 2-substituted quinazolines has been a fruitful avenue for developing potent and selective kinase inhibitors mdpi.com. The methoxy groups on the parent molecule can influence the electronic properties and conformation of the final compounds, potentially impacting their binding affinity and selectivity for the target protein.

A key aspect of designing chemical probes is the ability to systematically modify the structure to understand structure-activity relationships (SAR). The use of this compound allows for the introduction of substituents on the quinazolinone core that can probe specific interactions within the binding site of a protein. For instance, the development of 2-aryl-substituted quinazolinones with basic side chains has been explored to identify optimal structural requirements for biological activity mdpi.com. These derivatives can serve as probes to map the active site of kinases and other enzymes.

The versatility of the quinazolinone scaffold derived from this starting material also extends to the development of probes for biological imaging. Quinazolinone derivatives have been noted for their luminescence properties, making them promising candidates for fluorescent probes researchgate.net. By incorporating specific functionalities, these molecules can be designed to report on the presence or activity of a biological target within a complex biochemical system.

The following table outlines the key chemical transformations and resulting compound classes that utilize this compound as a foundational element for creating chemical probes.

| Starting Material | Key Transformation | Resulting Compound Class | Application in Biochemical Research |

| This compound | Cyclization with appropriate reagents | Quinazolinones | Kinase inhibitor design, Probing enzyme active sites |

| Quinazolinone Core | Functionalization at various positions | Substituted Quinazolinones | Structure-Activity Relationship (SAR) studies, Development of selective inhibitors |

| Quinazolinone Core | Introduction of fluorophores | Fluorescent Quinazolinones | Biological imaging, Enzyme activity assays |

Advanced Spectroscopic and Analytical Methodologies for Characterization of Ethyl 2 Amino 3,6 Dimethoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are indispensable for complex structures.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complex Product Elucidation

2D NMR experiments are crucial for establishing the precise bonding framework and spatial arrangement of atoms within ethyl 2-amino-3,6-dimethoxybenzoate. These techniques disperse spectral information across two frequency axes, resolving overlapping signals and revealing intricate correlations. youtube.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, confirming their adjacency on the benzene (B151609) ring. It would also show a correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This technique is instrumental in assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). emerypharma.com This long-range connectivity information is vital for piecing together the molecular skeleton. For instance, the protons of the methoxy (B1213986) groups would show HMBC correlations to the aromatic carbons to which they are attached. Similarly, the methylene protons of the ethyl group would correlate to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close spatial proximity. slideshare.net This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the amino (-NH₂) protons and the protons of the adjacent methoxy group, providing information about the preferred conformation around the C-N bond.

A hypothetical summary of expected 2D NMR correlations for the structural elucidation of this compound is presented below.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

| COSY | Aromatic H-4 ↔ Aromatic H-5 | N/A | Adjacency of aromatic protons |

| Ethyl -CH₂- ↔ Ethyl -CH₃ | N/A | Connectivity of the ethyl group | |

| HSQC/HMQC | Aromatic H-4 | Aromatic C-4 | Direct C-H assignment |

| Aromatic H-5 | Aromatic C-5 | Direct C-H assignment | |

| Methoxy (-OCH₃) | Methoxy (-OCH₃) | Direct C-H assignment | |

| Ethyl (-CH₂-) | Ethyl (-CH₂-) | Direct C-H assignment | |

| Ethyl (-CH₃) | Ethyl (-CH₃) | Direct C-H assignment | |

| HMBC | Amino (-NH₂) | Aromatic C-2, C-3 | Position of the amino group |

| Methoxy at C-3 | Aromatic C-3, C-2, C-4 | Position of the methoxy group | |

| Methoxy at C-6 | Aromatic C-6, C-1, C-5 | Position of the methoxy group | |

| Ethyl (-CH₂-) | Ester C=O, Ethyl -CH₃ | Position of the ethyl ester group | |

| NOESY | Amino (-NH₂) ↔ Methoxy at C-6 | N/A | Conformation around C-N bond |

| Aromatic H-5 ↔ Methoxy at C-6 | N/A | Conformation around C-O bond |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is used to study chemical processes that are rapid on the human timescale but slow on the NMR timescale, such as conformational changes and restricted rotations. nih.gov By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms that are exchanging between different chemical environments.

For a molecule like this compound, several dynamic processes could be investigated:

Rotation around the C-N bond: The rotation of the amino group might be hindered due to steric interactions with the adjacent methoxy group at the C-6 position.

Rotation around the Ar-CO bond: The rotation of the entire ethyl ester group relative to the aromatic ring can also be studied.

Rotation around the Ar-O bonds: The methoxy groups may exhibit restricted rotation at low temperatures.

At high temperatures, if the rotation is fast, the NMR spectrum will show sharp, averaged signals. As the temperature is lowered, the rotation slows down. At the coalescence temperature, the signal broadens significantly. At very low temperatures, where the rotation is "frozen" on the NMR timescale, separate signals for each distinct conformer may be observed. unibas.it Analysis of these temperature-dependent spectra allows for the calculation of the activation energy barriers for these rotational processes.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₁H₁₅NO₄), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 2: Theoretical Mass Data for this compound

| Formula | Compound Name | Theoretical Monoisotopic Mass (Da) |

| C₁₁H₁₅NO₄ | This compound | 225.0998 |

An experimental HRMS value that matches this theoretical mass to within 0.0001 Da would provide strong evidence for the proposed chemical formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. Analyzing these fragmentation patterns provides valuable structural information. The fragmentation of the molecular ion of this compound would likely proceed through characteristic losses of the functional groups.

Potential fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃) from the ester.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement.

Loss of a methyl radical (•CH₃) from a methoxy group.

Subsequent loss of carbon monoxide (CO).

By systematically analyzing the product ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Analogues

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. nih.gov Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

While a crystal structure for this compound itself is not publicly available, analysis of close analogues provides significant insight. For example, the crystal structure of ethyl 2,6-dimethoxybenzoate, which lacks the amino group, has been reported. mdpi.com This study provides a model for the conformational preferences of the ester and methoxy groups and their interaction with the benzene ring. researchgate.netmdpi.com

In the case of aminobenzoic acid derivatives, X-ray crystallography can reveal how the amino group's hydrogen bonding potential influences the crystal packing. nih.govacs.org For this compound, this technique would be expected to show intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen or a methoxy oxygen, which would influence the planarity and conformation of the molecule.

Table 3: Crystallographic Data for the Analogue Ethyl 2,6-dimethoxybenzoate mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5518(3) |

| b (Å) | 10.8826(8) |

| c (Å) | 11.9939(6) |

| α (°) | 101.273(5) |

| β (°) | 98.287(3) |

| γ (°) | 94.092(4) |

| Volume (ų) | 1077.54(10) |

| Z (molecules/unit cell) | 4 |

Data sourced from the study of a structural analogue. mdpi.com

Obtaining a crystal structure for this compound or its derivatives would provide unequivocal proof of its atomic connectivity and solid-state conformation, serving as the ultimate verification of the structural assignments made by NMR and MS techniques. mdpi.com

Vibrational Spectroscopy (Raman, IR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. By probing the vibrational modes of its constituent bonds, these methods allow for the identification and confirmation of key functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly adept at identifying polar functional groups. In the analysis of this compound, the IR spectrum provides definitive evidence for the presence of the ester and amino functionalities, as well as the aromatic and ether groups.

The synthesis of related compounds, such as Ethyl 2,6-dimethoxybenzoate, can be monitored by observing the disappearance of the broad O-H stretching band of the carboxylic acid starting material (typically in the 2400–3400 cm⁻¹ region) and the appearance of a strong C=O stretching band for the ester. mdpi.com For Ethyl 2,6-dimethoxybenzoate, this ester carbonyl (C=O) stretch is observed around 1729 cm⁻¹. researchgate.net This region is a critical diagnostic marker. Additionally, the presence of C-H stretching vibrations from the ethyl and methoxy groups are expected between 2840 and 2970 cm⁻¹. mdpi.com

For this compound specifically, the IR spectrum would be characterized by the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkages and the ethyl ester would also present characteristic bands, usually in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy, which relies on the scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic ring structure of this compound. The characteristic C=C stretching vibrations within the benzene ring typically give rise to strong signals in the Raman spectrum, generally in the 1400-1650 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks. For instance, studies on dimethoxybenzene derivatives provide reference points for the vibrational modes associated with the methoxy groups and their interaction with the aromatic system. spectrabase.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | IR |

| Ester (C=O) | C=O Stretch | ~1730 | IR |

| Alkyl C-H | C-H Stretch | 2840 - 3000 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1400 - 1650 | Raman, IR |

| Ether (C-O-C) | C-O Stretch | 1000 - 1300 | IR |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC-MS for Reaction Monitoring)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis, allowing for the separation and quantification of the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode employed for such aromatic compounds. In a typical setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The development of an HPLC method for positional isomers of aminobenzoates often involves a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. google.com For aromatic amines, mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid or acetic acid to control pH and improve peak shape, are frequently used. google.com Detection is commonly performed using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region.

By comparing the retention time of the main peak in a sample to that of a pure standard, the identity of the compound can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative purity assessment. This is also crucial for identifying and quantifying impurities that may arise from the synthesis, such as unreacted starting materials or positional isomers.

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid) |

| Elution Mode | Gradient or Isocratic |

| Detector | UV-Vis (Diode Array Detector) |

| Application | Purity assessment, impurity profiling, reaction monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable. This compound, being an ester, generally possesses sufficient volatility for GC analysis. In cases where volatility is a concern, derivatization with reagents like ethyl chloroformate can be employed. nih.gov

In the context of reaction monitoring, GC-MS can be used to track the disappearance of reactants and the appearance of the product in real-time. libretexts.org A small aliquot of the reaction mixture can be injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, characteristic fragments would be expected. The fragmentation of esters often involves cleavage adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OC₂H₅). For amines, alpha-cleavage is a common fragmentation pathway. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. This detailed structural information is invaluable for unambiguously identifying the product and any intermediates or byproducts in the reaction mixture.

| Technique | Application | Information Obtained |

| Gas Chromatography (GC) | Separation of volatile components in a mixture | Retention time, relative concentration |

| Mass Spectrometry (MS) | Identification of separated components | Molecular weight, fragmentation pattern, structural elucidation |

Future Directions and Emerging Research Avenues for Ethyl 2 Amino 3,6 Dimethoxybenzoate Chemistry

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes is paramount to unlocking the potential of ethyl 2-amino-3,6-dimethoxybenzoate. While classical methods for the synthesis of anthranilate esters exist, future research will likely focus on more sophisticated and unconventional pathways that offer greater efficiency, selectivity, and functional group tolerance.

One promising avenue is the application of C-H activation strategies. researchgate.netresearchgate.net This powerful technique allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, bypassing the need for pre-functionalized starting materials. researchgate.net For a molecule like this compound, regioselective C-H functionalization could enable the introduction of additional substituents on the aromatic ring, leading to a diverse library of derivatives with potentially new properties. researchgate.net For instance, transition-metal catalyzed C-H activation could offer pathways to ortho-, meta-, and para-substituted aniline (B41778) derivatives that are otherwise difficult to access. nih.govnih.govacs.org

Multicomponent reactions (MCRs) also present a compelling strategy for the synthesis of complex molecules like substituted anthranilates from simple starting materials in a single step. nih.govresearchgate.net An unprecedented metal-free MCR strategy has been demonstrated for the synthesis of anthranilate esters, showcasing a chemoselective intramolecular redox process. rsc.org Applying such a strategy to the synthesis of this compound could significantly streamline its production.